molecular formula C23H32N4O7 B584644 4-Demethyl N,N'-Bis-Boc-Trimethoprim CAS No. 1346602-22-9

4-Demethyl N,N'-Bis-Boc-Trimethoprim

Cat. No.: B584644
CAS No.: 1346602-22-9
M. Wt: 476.53
InChI Key: XPLGZFKYAQMIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Demethyl N,N’-Bis-Boc-Trimethoprim is a chemical compound with the molecular formula C23H32N4O7. It is a derivative of trimethoprim, a well-known antibiotic. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the trimethoprim molecule. This modification enhances the stability and solubility of the compound, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Demethyl N,N’-Bis-Boc-Trimethoprim typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-Demethyl N,N’-Bis-Boc-Trimethoprim follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Demethyl N,N’-Bis-Boc-Trimethoprim undergoes various chemical reactions, including:

    Deprotection: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine form of trimethoprim.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of Boc groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Scientific Research Applications

4-Demethyl N,N’-Bis-Boc-Trimethoprim has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Demethyl N,N’-Bis-Boc-Trimethoprim involves its interaction with bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. By inhibiting this enzyme, the compound disrupts the production of nucleotides necessary for DNA replication and cell division, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: The parent compound, widely used as an antibiotic.

    N,N’-Bis-Boc-Trimethoprim: A similar compound with two Boc protecting groups but without the demethylation.

Uniqueness

4-Demethyl N,N’-Bis-Boc-Trimethoprim is unique due to the presence of both Boc protecting groups and the demethylation of the trimethoprim molecule. This combination enhances its stability and solubility, making it more suitable for certain research applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O7/c1-22(2,3)33-20(29)26-18-14(9-13-10-15(31-7)17(28)16(11-13)32-8)12-24-19(25-18)27-21(30)34-23(4,5)6/h10-12,28H,9H2,1-8H3,(H2,24,25,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLGZFKYAQMIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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